molecular formula C8H16O2 B1426569 3-(Oxan-3-yl)propan-1-ol CAS No. 942144-38-9

3-(Oxan-3-yl)propan-1-ol

Cat. No.: B1426569
CAS No.: 942144-38-9
M. Wt: 144.21 g/mol
InChI Key: POWZUJMJQAUPOZ-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)propan-1-ol is a secondary alcohol featuring a tetrahydropyran (oxane) ring substituted at the 3-position of a propan-1-ol backbone.

Properties

CAS No.

942144-38-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-(oxan-3-yl)propan-1-ol

InChI

InChI=1S/C8H16O2/c9-5-1-3-8-4-2-6-10-7-8/h8-9H,1-7H2

InChI Key

POWZUJMJQAUPOZ-UHFFFAOYSA-N

SMILES

C1CC(COC1)CCCO

Canonical SMILES

C1CC(COC1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxygen-Containing Heterocyclic Derivatives

  • 1-(Oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4): Structure: Propanol substituted with a four-membered oxetane ring. Molecular formula: C₆H₁₂O₂ (M = 116.16 g/mol) . Applications: Oxetanes are valued in medicinal chemistry for improving pharmacokinetic profiles.
  • 3-(Oxiran-2-yl)propan-1-ol (CAS: 21915-56-0):

    • Structure : Features an epoxide (oxirane) ring.
    • Properties : Epoxide reactivity enables participation in ring-opening reactions. Molecular formula: C₅H₁₀O₂ (M = 102.13 g/mol) .
    • Applications : Epoxides serve as intermediates in polymer and pharmaceutical synthesis.

Aromatic and Heteroaromatic Derivatives

  • 3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m) :

    • Synthesis : 72% yield via fluorinated aryl coupling; purified by flash chromatography.
    • Properties : Fluorine atoms enhance lipophilicity and metabolic stability. HRMS: [M]⁺ = 186.0852 .
    • Applications : Fluorinated alcohols are common in agrochemicals and bioactive molecules.
  • (S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c): Synthesis: Chiral synthesis (>99% ee via HPLC) for stereospecific applications. Properties: Trifluoromethyl group improves bioavailability and target affinity .
  • 3-(Pyridin-3-yl)propan-1-ol :

    • Applications : Demonstrated anti-inflammatory and neuroprotective activities when esterified with antioxidant moieties (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) .

Sulfur-Containing Derivatives

  • 3-(Methylsulphanyl)propan-1-ol :
    • Properties : Contributes to volatile sulfur compounds in wine, associated with chocolate/roasted odors. Produced by lactic acid bacteria during malolactic fermentation .

Cosmetic and Fragrance Derivatives

  • 3-(2,5-Diaminophenyl)propan-1-ol (Hydroxypropyl p-phenylenediamine): Applications: Used in hair dyes; under evaluation for cosmetic safety by the SCCS .

Data Table: Key Structural Analogs of 3-(Oxan-3-yl)propan-1-ol

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(Oxetan-3-yl)propan-1-ol Oxetane ring C₆H₁₂O₂ 116.16 Drug design, metabolic stability
3-(Oxiran-2-yl)propan-1-ol Epoxide ring C₅H₁₀O₂ 102.13 Polymer/pharmaceutical intermediate
3-(3-(Difluoromethyl)phenyl)propan-1-ol Difluoromethylphenyl C₁₀H₁₂F₂O 186.09 Agrochemicals, HRMS-validated synthesis
3-(Pyridin-3-yl)propan-1-ol Pyridinyl C₈H₁₁NO 137.18 Anti-inflammatory esters
3-(Methylsulphanyl)propan-1-ol Methylsulphanyl C₄H₁₀OS 106.19 Wine aroma, microbial metabolism
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Dimethyl-tolyl C₁₂H₁₈O 178.27 Fragrance ingredient (IFRA-regulated)

Research Findings and Trends

  • Synthetic Strategies: Fluorinated and chiral propanols (e.g., 4m, ent-11c) highlight the importance of regioselective synthesis and enantiomeric purity for bioactive molecules .
  • Biological Activities: Esterification of propanol derivatives (e.g., 3-(pyridin-3-yl)propan-1-ol) with antioxidant groups enhances dual pharmacological activities (anti-inflammatory + neuroprotective) .
  • Industrial Applications: Heterocyclic propanols (oxetane, oxirane) are pivotal in developing stable, non-toxic materials, while sulfur-containing analogs influence food chemistry .

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